5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid

Process Chemistry Pharmaceutical Synthesis NSAID Intermediate

5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid is the non-negotiable key intermediate for the patented Zaltoprofen cyclization (US04891433), delivering a validated benchmark yield of 76% in kilo-lab and pilot-scale settings. Its unique phenylthio-dicarboxylic acid architecture is structurally essential—generic phenylacetic acid derivatives cannot substitute without compromising regioselectivity, product purity, and regulatory compliance. For QC/analytical laboratories, this compound is a mandatory, specified impurity reference standard for Zaltoprofen API HPLC/UPLC method validation, used to establish system suitability parameters including resolution and relative retention time. Additionally, it serves as a proven 1D Zn(II) coordination polymer ligand for MOF and materials science research, characterized by single-crystal X-ray diffraction.

Molecular Formula C17H16O4S
Molecular Weight 316.4 g/mol
CAS No. 83237-49-4
Cat. No. B051841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid
CAS83237-49-4
Molecular FormulaC17H16O4S
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)O)C(=O)O
InChIInChI=1S/C17H16O4S/c1-11(17(20)21)12-7-8-15(13(9-12)10-16(18)19)22-14-5-3-2-4-6-14/h2-9,11H,10H2,1H3,(H,18,19)(H,20,21)
InChIKeyHCKQCCUGCHJSOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid (CAS 83237-49-4): A Key Pharmaceutical Intermediate for Zaltoprofen Synthesis


5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid (CAS 83237-49-4), with the molecular formula C17H16O4S and a molecular weight of 316.37 g/mol, is a dicarboxylic acid featuring a phenylthio substituent [1]. This compound is primarily recognized as a critical intermediate in the synthesis of Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID) [2]. It is also identified as an impurity of Zaltoprofen . Structurally, it contains a phenylthio group and two carboxylic acid moieties, which are essential for its role in subsequent cyclization reactions to form the active pharmaceutical ingredient [1].

Procurement Risk for 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid (CAS 83237-49-4): Why In-Class Compounds Are Not Interchangeable


This compound is specifically required for a patented synthetic route to Zaltoprofen . Its unique structural arrangement—a phenylthio group flanked by a carboxyethyl and an acetic acid moiety on the aromatic ring—is non-negotiable for the final cyclization step [1]. Substitution with other phenylacetic acid derivatives or NSAID intermediates would alter reaction kinetics and product purity, and crucially, would not meet the regulatory requirements for the established manufacturing process of Zaltoprofen . Thus, its procurement is mandatory for following this specific, validated synthetic pathway.

Quantitative Differentiation Evidence for 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid (CAS 83237-49-4)


Process Chemistry: Validated Yield and Purity from a Patented Zaltoprofen Route

The procurement of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid is justified by its specific performance in a patented synthesis of the NSAID Zaltoprofen. The documented procedure yields the desired product with a 76% yield and a well-defined melting point of 145-146°C . This is in contrast to other potential intermediates or alternative synthetic routes for Zaltoprofen, which are not publicly validated with such precise, quantitative outcomes from this key intermediate .

Process Chemistry Pharmaceutical Synthesis NSAID Intermediate

Structural Confirmation and Coordination Chemistry: Unlocking Unique Material Science Applications

This compound is not only a pharmaceutical intermediate but also a proven ligand for constructing novel metal-organic polymers with unique structural dimensionality. When used as a ligand with Zn(II), it forms a 1D coordination polymer, [Zn(L1)2(H2O)]n, whereas a comparison ligand (2-thiophenecarboxylic acid) with La(III) forms a 2D layered structure . This demonstrates a specific, quantifiable difference in the resulting supramolecular architecture based on the ligand used.

Coordination Chemistry Materials Science Metal-Organic Polymers

Regulatory Requirement: A Definitive Identity as a Zaltoprofen Impurity Reference Standard

In pharmaceutical quality control, 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid is not a generic reagent; it is explicitly identified and listed as an impurity of the NSAID Zaltoprofen . This differentiates it from other potential in-class intermediates or degradation products that are not specified in the drug's impurity profile. Its procurement is therefore mandatory for developing and validating analytical methods for Zaltoprofen purity and for preparing reference standards.

Analytical Chemistry Quality Control Pharmaceutical Regulation

Key Application Scenarios for 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid (CAS 83237-49-4)


Process Development and Scale-Up for Zaltoprofen Manufacturing

This scenario is for process chemists and chemical engineers scaling the patented synthesis of Zaltoprofen. Procuring 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid is essential as it is the key intermediate. Using the compound with a validated synthetic protocol (e.g., US04891433) provides a benchmark yield of 76% , enabling direct comparison and optimization of reaction conditions. This reproducibility is critical for achieving consistent product quality and yield in kilo-lab and pilot plant settings.

Pharmaceutical Analytical Method Development and Quality Control (QC)

In this scenario, analytical chemists in a pharmaceutical QC or R&D lab must develop HPLC or UPLC methods to assess the purity of Zaltoprofen Active Pharmaceutical Ingredient (API). Procuring this compound is mandatory as it is a known and specified impurity of Zaltoprofen . It is used to spike samples and establish system suitability parameters like resolution and relative retention time, directly ensuring the analytical method is fit for its intended purpose of detecting and quantifying this specific process-related impurity.

Synthesis of Novel 1D Coordination Polymers for Materials Research

This application is for materials scientists and inorganic chemists researching metal-organic frameworks (MOFs) or coordination polymers. Procuring this specific ligand is justified by its proven ability to form a 1D chain-like coordination polymer with Zn(II) under hydrothermal conditions, as characterized by single-crystal X-ray diffraction . This contrasts with other ligands that may yield 2D or 3D networks. The compound is therefore essential for designing experiments where 1D structural motifs are the desired target for studies on magnetic, optical, or gas separation properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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